Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC15902593
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O2 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate |
| Standard InChI | InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | FTCVCSKMYRTWET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate, reflects its three primary components:
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A cyclopentane ring substituted at the 1-position with a 4-cyanophenyl group.
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A carbamate functional group (–O–(C=O)–N–) linking the cyclopentyl moiety to a tert-butyl ester.
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The tert-butyl group [(CH₃)₃C–] providing steric bulk and potential metabolic resistance .
The structural formula is represented as:
C₁₇H₂₂N₂O₂
Molecular Weight: 286.37 g/mol
InChI Key: FTC (abbreviated; full key available in source)
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1032527-84-6 | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported | |
| Solubility | Likely low (hydrophobic groups) |
Synthesis and Manufacturing
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via:
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Reaction of amines with chloroformates:
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Carbamoylation of alcohols using isocyanates:
For tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate, a plausible route involves:
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Step 1: Synthesis of 1-(4-cyanophenyl)cyclopentylamine via Friedel-Crafts alkylation of cyanobenzene with cyclopentyl halides, followed by amination.
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Step 2: Reaction with tert-butyl chloroformate under basic conditions (e.g., pyridine or triethylamine) .
Table 2: Example Reaction Conditions
| Component | Reagent/Condition | Role |
|---|---|---|
| Amine intermediate | 1-(4-Cyanophenyl)cyclopentylamine | Nucleophile |
| Chloroformate | tert-Butyl chloroformate | Electrophile |
| Base | Triethylamine | HCl scavenger |
| Solvent | Dichloromethane or THF | Reaction medium |
| Temperature | 0–25°C | Control exotherm |
Purification and Characterization
Post-synthesis, the crude product is typically purified via:
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Column chromatography (silica gel, ethyl acetate/hexane eluent).
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Recrystallization from ethanol/water mixtures .
Purity is verified by HPLC (>98%) and mass spectrometry (MS m/z 286.37 [M+H]⁺) .
| Motif | Role in Drug Design | Example Therapeutics |
|---|---|---|
| tert-Butyl carbamate | Metabolic stability | HIV protease inhibitors |
| 4-Cyanophenyl | π-Stacking in binding pockets | Imatinib (tyrosine kinase inhibitor) |
| Cyclopentyl | Conformational restriction | Cariprazine (antipsychotic) |
Preclinical Research Considerations
While no direct studies on this compound are published, related carbamates exhibit:
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Blood-brain barrier permeability: Predicted via LogP calculations (estimated ~3.5).
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Toxicity concerns: Cyanide release via enzymatic hydrolysis is theoretically possible but unlikely under physiological conditions.
Future Directions and Research Opportunities
Targeted Drug Discovery
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Kinase inhibitors: The 4-cyanophenyl group could mimic ATP’s adenine in kinase binding pockets .
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Neuroactive agents: Carbamates are prevalent in neuromodulators (e.g., rivastigmine).
Synthetic Methodology Development
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Enantioselective synthesis: Catalytic asymmetric amination to access chiral cyclopentylamines.
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Green chemistry approaches: Solvent-free mechanochemical synthesis.
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